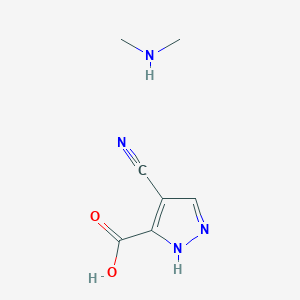

4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine

Description

Properties

Molecular Formula |

C7H10N4O2 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

4-cyano-1H-pyrazole-5-carboxylic acid;N-methylmethanamine |

InChI |

InChI=1S/C5H3N3O2.C2H7N/c6-1-3-2-7-8-4(3)5(9)10;1-3-2/h2H,(H,7,8)(H,9,10);3H,1-2H3 |

InChI Key |

TZWBOELZSNWKIV-UHFFFAOYSA-N |

Canonical SMILES |

CNC.C1=NNC(=C1C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Pyrazole Formation

The synthesis typically begins with dialkyl fumarates reacting with diazoacetonitrile to form 5-cyano-4,5-dihydro-3H-pyrazole-3,4-dicarboxylic acid dialkyl esters. This key intermediate is produced under mild conditions (0–50 °C, preferably room temperature) over 2 to 72 hours. The molar ratio of diazoacetonitrile to dialkyl fumarate is usually about 2.5:1 to optimize yield and cost efficiency, with unreacted fumarate recoverable by solvent extraction for reuse.

Conversion to Pyrazole Carboxamide Derivatives

The dialkyl ester intermediate is subsequently treated with ammonia or other bases (e.g., triethylamine, pyridine, potassium carbonate, sodium hydroxide) to remove the cyano group or convert it to a carboxamide. Ammonia treatment yields the 3(5)-carbamoyl-1H-pyrazole-4-carboxylic acid ester, while other bases lead to the dicarboxylic acid dialkyl ester, which can then be converted to the carboxamide by further ammonia reaction.

Cyano Group Introduction via Dehydration

The carboxamide group at the 3(5)-position is converted back to a cyano group using dehydrating agents such as phosphorus oxychloride. This reaction is typically performed under reflux conditions (~80 °C) for several hours, followed by filtration to remove salts.

Alkylation at the 1-Position of Pyrazole

The 1-position of the pyrazole ring is alkylated by reacting the cyano-substituted pyrazole ester with an alkene (e.g., isobutylene) in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid) in acetonitrile. This reaction is conducted in a sealed pressure reactor at elevated temperatures (~100 °C) for approximately 72 hours to ensure completion.

Formation of the Dimethylamine Carboxamide

The final step involves reacting the 4-position carboxylic acid ester with dimethylamine to form the corresponding carboxamide. This is done by treating the alkylated pyrazole intermediate with aqueous methylamine solution (40% by weight) at room temperature overnight. The product precipitates and is purified by recrystallization from solvents such as dimethylformamide and water.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cycloaddition to form pyrazole ester | Dialkyl fumarate + diazoacetonitrile | 0–50 °C (24 °C preferred) | 2–72 h | High | Molar ratio diazoacetonitrile:fumarate ~2.5:1 |

| 2 | Ammonolysis to carboxamide | Ammonia (30% aqueous) or bases | 24 °C | 24 h | ~71 | Solid isolated by filtration |

| 3 | Dehydration to cyano group | Phosphorus oxychloride, potassium carbonate | Reflux (~80 °C) | 4 h | Not specified | Salt removal by filtration |

| 4 | Alkylation at N-1 position | Isobutylene + p-toluenesulfonic acid in acetonitrile | 100 °C | 72 h | Not specified | Performed in pressure reactor |

| 5 | Amidation with dimethylamine | Aqueous methylamine (40%) | 24 °C | Overnight | ~40 (final) | Purification by recrystallization |

Research Findings and Analysis

The initial cycloaddition step is critical for establishing the pyrazole core with the cyano and ester functionalities. The reaction is robust and scalable, with the ability to recycle unreacted fumarate reducing costs.

Ammonolysis conditions are mild and yield high purity carboxamide intermediates, which are essential for subsequent dehydration and alkylation steps.

The dehydration reaction using phosphorus oxychloride efficiently converts the amide to the cyano group, a key functional group in the target molecule. The reaction requires careful control of temperature and stoichiometry to avoid side reactions.

N-alkylation under acidic conditions in acetonitrile is a slower step requiring elevated temperature and pressure but is effective for introducing bulky alkyl groups at the pyrazole nitrogen.

The final amidation with dimethylamine completes the synthesis, producing the desired 4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine with high purity (97.9% by HPLC) and acceptable yield after purification.

Analytical data (elemental analysis, melting point, HPLC purity) confirm the identity and quality of the final product, consistent with theoretical values.

Chemical Reactions Analysis

Types of Reactions

4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit various biological activities, including significant anticancer properties. For instance, studies have shown that 5-amino-4-cyanopyrazoles can serve as precursors for synthesizing pyrazolo[3,4-d]pyrimidines, which demonstrated promising anticancer activity against triple-negative breast cancer cell lines (Hs578t) with an IC50 value of 4.95 µM .

Androgen Receptor Modulation

The compound has also been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are being explored for their ability to treat conditions related to androgen receptor (AR) activity, such as prostate cancer. The presence of the cyano group in the structure enhances the binding affinity to the AR, making it a candidate for developing new therapeutics aimed at AR-dependent cancers .

Synthetic Pathways

The synthesis of 4-cyano-1H-pyrazole-5-carboxylic acid derivatives typically involves reactions with substituted hydrazines and other reagents. For example, 5-amino-4-cyanopyrazoles were synthesized through the reaction of 2-ethoxymethylene-malononitrile with hydrazines, leading to various derivatives that can be further modified for enhanced biological activity .

Case Study: Synthesis Optimization

In a study focused on optimizing synthesis conditions, researchers successfully prepared multiple pyrazolo[3,4-d]pyrimidine derivatives by reacting 5-amino-4-cyanopyrazoles with different amines under acid-catalyzed conditions. This approach yielded over 59 derivatives, showcasing the versatility of the compound in generating biologically active molecules .

Agrochemical Potential

Beyond medicinal applications, compounds related to 4-cyano-1H-pyrazole-5-carboxylic acid are being studied for their agrochemical properties. Pyrazole derivatives have been recognized for their ability to act as fungicides and herbicides, contributing to crop protection and yield enhancement .

Summary of Findings

The applications of 4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine span across medicinal and agricultural fields:

Mechanism of Action

The mechanism of action of 4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine with structurally related pyrazole derivatives:

Key Differences and Trends

Substituent Effects on Reactivity Cyano Group (-CN): Enhances electrophilicity at position 4, enabling nucleophilic additions (e.g., in , -CN reacts with hydrazine to form amino groups). This contrasts with chloro substituents (), which are less reactive but improve stability. Carboxylic Acid (-COOH): Forms salts with amines (e.g., dimethylammonium in ) or coordinates with metals, impacting solubility and crystallinity .

Role of Dimethylamine In this compound, dimethylamine likely acts as a base, forming a water-soluble dimethylammonium carboxylate salt . This contrasts with its role as a leaving group in , where dimethylamine is eliminated during cyclization.

Synthetic Pathways

- Multi-component reactions (e.g., ) are common for pyrazole-carboxylic acids, while Suzuki couplings () enable aryl substitutions. The target compound’s synthesis may involve pH-controlled acid-base reactions () or cyclocondensation with nitrile precursors.

Biological and Material Applications Carboxylic acid derivatives (e.g., ) are often used as ligands or drug intermediates. Cyano-substituted pyrazoles () show promise in anticancer research, while chloro derivatives () are utilized in agrochemicals.

Research Findings and Challenges

- Solubility and Stability : The dimethylamine-carboxylic acid interaction improves aqueous solubility, critical for pharmaceutical formulations . However, competing reactions (e.g., amide formation under acidic conditions) may complicate synthesis .

- Contradictions in Dimethylamine Reactivity : and highlight dimethylamine’s dual role as a counterion and leaving group, requiring precise control of reaction conditions (pH, temperature) to avoid side products.

- Comparative Bioactivity: While 5-amino-3-methylpyrazole-4-carboxamide () exhibits anticancer properties, the cyano-carboxylic acid derivative’s bioactivity remains underexplored, warranting further studies.

Biological Activity

4-Cyano-1H-pyrazole-5-carboxylic acid; dimethylamine is a compound that has garnered attention due to its unique structural features and diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its pharmacological effects.

Chemical Structure and Properties

The compound consists of a pyrazole core substituted with a cyano group and a carboxylic acid, along with a dimethylamine moiety. The presence of these functional groups contributes to its reactivity and biological profile. The pyrazole ring is known for its ability to interact with various biological targets due to its electron-rich nature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that derivatives of pyrazole showed inhibitory effects on prostate cancer cell lines by modulating androgen receptor activity .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Cyano-1H-pyrazole-5-carboxylic acid | Hs578t (breast) | 10 | Induction of apoptosis |

| Dimethylamine derivative | PC3 (prostate) | 15 | Androgen receptor antagonism |

| Other Pyrazole Derivatives | Various | Varies | Cell cycle arrest and apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. Compounds containing the pyrazole moiety have shown activity against various bacterial strains, suggesting potential use as antimicrobial agents . In particular, modifications to the pyrazole structure can enhance antibacterial efficacy.

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-Cyano-1H-pyrazole-5-carboxylic acid | E. coli | 15 |

| Dimethylamine derivative | S. aureus | 18 |

| Other Pyrazole Derivatives | Various | Varies |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Androgen Receptor Modulation : The compound has been shown to act as an antagonist at androgen receptors, which is crucial for the treatment of hormone-dependent cancers such as prostate cancer .

- Inhibition of Enzymatic Activity : Some derivatives have demonstrated inhibitory activity against enzymes involved in cancer proliferation and survival pathways .

Case Studies

A recent case study involving the synthesis and evaluation of several derivatives of pyrazoles indicated that specific substitutions significantly enhance their anticancer activity. For example, compounds with electron-withdrawing groups at the para position exhibited improved potency against cancer cell lines compared to their unsubstituted counterparts .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-cyano-1H-pyrazole-5-carboxylic acid derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation of β-ketoesters or diketones with hydrazines. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . To optimize yields, solvent-free conditions (e.g., using aldehydes and barbituric acids) reduce side reactions and improve efficiency . Reaction parameters such as temperature (e.g., 120°C for cyclization using POCl₃) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling reactions) are critical . Characterization relies on IR (C=O stretch ~1700 cm⁻¹), NMR (pyrazole proton signals at δ 6.5–8.5 ppm), and X-ray crystallography for structural confirmation .

Advanced Mechanistic Insights

Q. Q2. How do substituents on the pyrazole ring influence the electronic and steric properties of 4-cyano-1H-pyrazole-5-carboxylic acid derivatives?

Methodological Answer: Substituents like cyano (-CN) and carboxylic acid (-COOH) groups significantly alter electron density. Computational studies (e.g., DFT at B3LYP/6-311++G(d,p)) reveal that the cyano group withdraws electrons, stabilizing the pyrazole ring via resonance, while the carboxylic acid moiety enhances hydrogen-bonding interactions . Steric effects from substituents (e.g., dimethylamine) can be modeled using molecular docking to predict binding affinities in biological targets. For example, bulky aryl groups in pyrazolo[3,4-c]pyrazoles reduce rotational freedom, impacting bioactivity .

Bioactivity and Data Contradictions

Q. Q3. How can conflicting bioactivity data for pyrazole derivatives (e.g., antibacterial vs. anticancer activity) be rationalized?

Methodological Answer: Discrepancies arise from substituent-dependent mechanisms. For instance, 1,3,4-oxadiazole derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced antibacterial activity (MIC = 8 µg/mL against S. aureus), while electron-donating groups (e.g., 4-methoxyphenyl) favor anticancer activity (IC₅₀ = 12 µM against MCF-7) due to altered membrane permeability . Use dual-assay frameworks:

- Antibacterial : Broth microdilution (CLSI guidelines).

- Anticancer : MTT assays with dose-response curves (72-hour exposure).

Cross-validate using molecular dynamics simulations to assess target binding (e.g., hCA II inhibition vs. tubulin polymerization) .

Advanced Analytical Techniques

Q. Q4. What advanced spectroscopic methods are recommended for resolving structural ambiguities in pyrazole-carboxylic acid complexes?

Methodological Answer:

- X-ray Crystallography : Resolve tautomerism (e.g., 1H-pyrazole vs. 2H-pyrazole) via Hirshfeld surface analysis .

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm cyano group positioning (e.g., ¹³C NMR signal at ~115 ppm for -CN) .

- Mass Spectrometry (HRMS-ESI) : Detect dimerization artifacts (e.g., [M+H]⁺ at m/z 245.0824 for C₈H₉N₃O₂) .

Structure-Activity Relationship (SAR) Studies

Q. Q5. How can SAR studies be designed to elucidate the role of the dimethylamine moiety in pyrazole-carboxylic acid derivatives?

Methodological Answer:

- Isosteric Replacement : Substitute dimethylamine with morpholine or piperazine to assess hydrogen-bonding vs. steric effects .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrophobic pockets in σ₁ receptor binding) .

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity (e.g., dimethylamine enhances solubility but reduces logP by 0.5 units) .

Handling Contradictory Computational vs. Experimental Data

Q. Q6. What strategies address discrepancies between computational predictions and experimental results for pyrazole derivatives?

Methodological Answer:

- Multi-Scale Modeling : Combine DFT (electronic properties) with MD simulations (solvent effects) .

- Experimental Validation : Redesign synthesis (e.g., Suzuki coupling for precise aryl substitutions) to test computational hypotheses .

- Error Analysis : Compare calculated vs. observed XRD bond lengths (e.g., C-N bond: 1.33 Å calc. vs. 1.35 Å expt.) to refine force fields .

Scaling Reactions for Reproducibility

Q. Q7. What pitfalls arise when scaling up pyrazole-carboxylic acid synthesis, and how are they mitigated?

Methodological Answer:

- Exothermic Reactions : Use jacketed reactors with controlled cooling (e.g., -5°C for nitration steps) to prevent decomposition .

- Catalyst Loading : Optimize Pd(PPh₃)₄ to 2 mol% in cross-coupling to avoid cost overruns .

- Purification : Switch from column chromatography (small-scale) to recrystallization (ethanol/water, 3:1 v/v) for >100 g batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.